Aluminum cobalt oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum cobalt oxide is a mixed metal oxide compound that combines the properties of both aluminum oxide and cobalt oxide. This compound is known for its unique electrical, magnetic, and catalytic properties, making it valuable in various scientific and industrial applications. The combination of aluminum and cobalt in an oxide form results in a material that exhibits high thermal stability, excellent conductivity, and significant catalytic activity.

Synthetic Routes and Reaction Conditions:

Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. Aluminum and cobalt alkoxides are mixed in a solvent, followed by hydrolysis to form a gel. The gel is then dried and calcined to obtain this compound.

Co-precipitation: In this method, aluminum and cobalt salts are dissolved in water, and a precipitating agent like sodium hydroxide is added to form a precipitate. The precipitate is filtered, washed, and calcined to produce this compound.

Hydrothermal Synthesis: This involves the reaction of aluminum and cobalt precursors in an aqueous solution at high temperatures and pressures. The resulting product is then filtered, washed, and dried.

Industrial Production Methods:

Solid-State Reaction: This method involves mixing aluminum oxide and cobalt oxide powders, followed by heating at high temperatures to form this compound. This method is commonly used in industrial settings due to its simplicity and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as a catalyst to facilitate the oxidation of various organic and inorganic compounds.

Reduction: This compound can also participate in reduction reactions, where it helps in the reduction of metal ions or organic molecules.

Substitution: this compound can undergo substitution reactions, where one of the metal ions is replaced by another metal ion in the oxide lattice.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. These reactions typically occur at elevated temperatures.

Reduction Reactions: Reducing agents like hydrogen gas, carbon monoxide, and hydrazine are used. These reactions also require high temperatures.

Substitution Reactions: Metal salts and complexing agents are used under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Products include oxidized organic compounds and metal oxides.

Reduction: Products include reduced metals and hydrogenated organic compounds.

Substitution: Products include substituted metal oxides with altered properties.

Mecanismo De Acción

Target of Action

Aluminum cobalt oxide (AlCoO) is a compound that primarily targets various scientific and industrial fields due to its unique bio−/physicochemical properties . It has been used in applications such as catalyst supports, enhancing reaction rates and selectivity . In the field of nanotechnology, it has been used in the production of thin films for various applications, including electronics, optics, and decorative coatings .

Mode of Action

The interaction of this compound with its targets results in changes at the molecular level. For instance, in catalysis, AlCoO serves as an efficient catalyst support, enhancing reaction rates and selectivity . In the sputtering process, the this compound is bombarded with high-energy ions, causing atoms or molecules to be ejected from the target material. These ejected particles then deposit onto a substrate, forming a thin film .

Biochemical Pathways

It is known that metal-based nanoparticles can induce the production of reactive oxygen species (ros), which is a predominant mechanism leading to toxicity . Excessive production of ROS causes oxidative stress, inflammation, and subsequent damage to proteins, cell membranes, and DNA .

Pharmacokinetics

It is known that nanoparticles can penetrate bacterial and viral cells more effectively, increasing the efficacy of their action . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in catalysis, it enhances reaction rates and selectivity . In biomedical applications, it has demonstrated promising results, including drug delivery systems, biomedical imaging, biosensing, and tissue engineering .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis method can affect the nanoparticle size, morphology, stability, and functional properties . Furthermore, the interaction of this compound with other elements, such as iron, can significantly change its electronic structure and charge transfer rate, thereby affecting its catalytic activity .

Aplicaciones Científicas De Investigación

Aluminum cobalt oxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: Investigated for its potential use in biosensors and bioimaging due to its magnetic properties.

Medicine: Explored for drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of batteries, fuel cells, and as a catalyst in petrochemical processes.

Comparación Con Compuestos Similares

Lithium cobalt oxide: Used in lithium-ion batteries, known for its high energy density.

Nickel cobalt aluminum oxide: Another mixed metal oxide used in battery applications, known for its stability and high capacity.

Cobalt ferrite: Known for its magnetic properties and used in magnetic storage and biomedical applications.

Uniqueness of Aluminum Cobalt Oxide:

Thermal Stability: Higher thermal stability compared to other mixed metal oxides.

Catalytic Activity: Superior catalytic activity in oxidation and reduction reactions.

Magnetic Properties: Unique combination of magnetic properties due to the presence of cobalt.

Propiedades

Número CAS |

12672-27-4 |

|---|---|

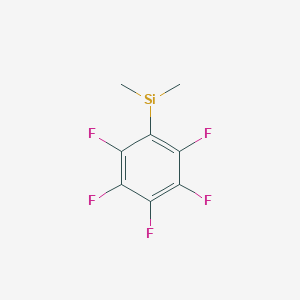

Fórmula molecular |

AlCoO |

Peso molecular |

101.914 g/mol |

InChI |

InChI=1S/Al.Co.O |

Clave InChI |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES canónico |

O=[Co].[Al] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.